molecular formula C17H18N4O2S B2561249 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034227-80-8

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2561249
CAS No.: 2034227-80-8
M. Wt: 342.42
InChI Key: CATLASCJSKUTBP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a pyrazole ring, a benzo[d]thiazole ring, and a tetrahydropyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the tetrahydropyran ring can participate in reactions like intramolecular hydroalkoxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have a molecular weight around 100-116 .

Scientific Research Applications

Antibacterial and Antifungal Agents

Studies on benzo[d]thiazole derivatives have demonstrated significant potential in the development of novel antibacterial and antifungal agents. For instance, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cell lines at effective concentrations (Palkar et al., 2017). Such findings underscore the therapeutic potential of benzo[d]thiazole and pyrazole compounds in addressing bacterial infections.

Anticancer Research

Research on benzothiazole derivatives has identified several compounds with potent antitumor activity. A study focused on the synthesis and evaluation of benzothiazole derivatives, including one based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, revealed derivatives that showed selective cytotoxicity against tumorigenic cell lines, pointing to the relevance of these compounds in cancer research (Yoshida et al., 2005).

Synthesis and Characterization of Novel Compounds

There's ongoing interest in synthesizing and characterizing new compounds with benzo[d]thiazole and pyrazole components for various applications. For example, synthesis efforts have led to the creation of novel compounds such as 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, with detailed studies on their crystal structure, thermal analysis, and theoretical studies on their reaction mechanisms (Kumara et al., 2018). Such research provides foundational knowledge for the development of new materials and drugs.

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in a variety of fields, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-17(12-4-5-15-16(7-12)24-11-18-15)20-13-8-19-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,11,14H,1-3,6,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLASCJSKUTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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